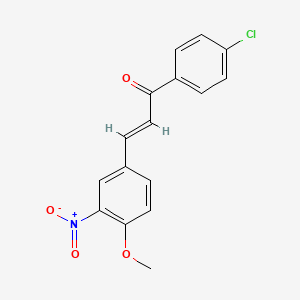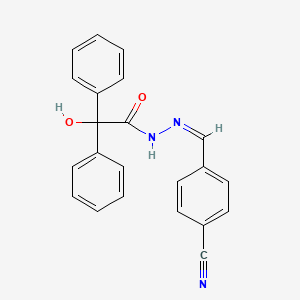
1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of synthetic auxin herbicides and is effective against a broad spectrum of annual grasses and broadleaf weeds.
Wirkmechanismus
1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This leads to the death of the plant. 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one is absorbed by the plant through the roots and leaves and translocated to the site of action.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been found to have both biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which leads to a decrease in photosynthesis and plant growth. It also affects the production of reactive oxygen species (ROS) in plants, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has several advantages for use in lab experiments. It is effective against a wide range of weeds, making it a useful tool for weed control studies. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use in lab experiments. 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one can be toxic to some crops, which can limit its use in certain studies. It also has a relatively short half-life in soil, which can make it difficult to study its long-term effects on the environment.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one. Some of these include:
1. Development of new formulations: There is a need for the development of new formulations of 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one that are more effective and have fewer environmental impacts.
2. Study of its impact on non-target organisms: There is a need for more research to evaluate the impact of 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one on non-target organisms such as bees and other pollinators.
3. Study of its impact on soil health: There is a need for more research to evaluate the impact of 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one on soil health and microbial communities.
4. Development of new herbicides: There is a need for the development of new herbicides that are more effective and have fewer environmental impacts than 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one.
In conclusion, 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one is an important herbicide that is widely used in agriculture to control weeds. It has been extensively studied for its efficacy and safety, and there are several future directions for its study. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of research that will help us better understand this herbicide and its impact on the environment.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to evaluate its efficacy and safety for use in agriculture. Some of the research areas where 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been studied include:
1. Weed control: 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been found to be effective against a wide range of weeds, including annual grasses and broadleaf weeds.
2. Environmental impact: 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been studied for its impact on the environment, including its persistence in soil, water, and air.
3. Crop safety: 1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been evaluated for its safety on crops, including its impact on crop yield and quality.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-22-16-9-3-11(10-14(16)18(20)21)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRQPHTTJSKKY-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905931.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-phenylbutan-2-amine](/img/structure/B3905937.png)
acetic acid](/img/structure/B3905941.png)

![3-{1-[(2E)-3-(1,3-benzothiazol-2-yl)-2-propenoyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3905951.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B3905957.png)

![1-[4-(methylthio)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3905968.png)
![ethyl 4-{3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3905976.png)

![4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B3905982.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B3905998.png)
![N-[4-({3-[5-(2-nitrophenyl)-2-furyl]acryloyl}amino)phenyl]benzamide](/img/structure/B3906011.png)